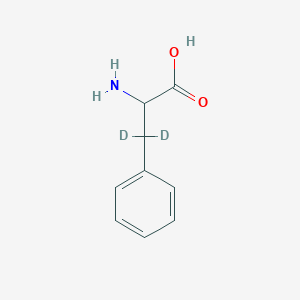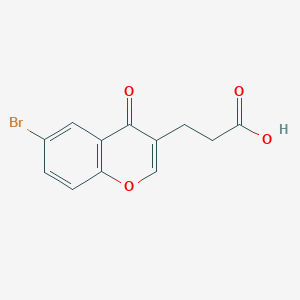
3-(7-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid” is a chemical compound with the linear formula C10H5BrO4 . It has a molecular weight of 269.053 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid” can be analyzed using various techniques. For instance, the density functional theory (DFT) can be used to study the structural, optical, and photoelectrical properties of related compounds .科学的研究の応用
Synthesis Techniques
Multicomponent Synthesis Approach : A study demonstrated an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, closely related to the compound . This approach used 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, emphasizing atom economy and mild reaction conditions (Komogortsev et al., 2022).
Chemical Reactions with Isothiosemicarbazide : Research involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, similar to the target compound, showed reactions with S-methylisothiosemicarbazide hydroiodide, resulting in various chemical products depending on the reaction conditions (Vetyugova et al., 2018).
Biological Research and Applications
Agonist for G Protein-Coupled Receptor GPR35 : A powerful tool for studying the orphan G protein-coupled receptor GPR35 was developed using a similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid. This research is crucial for understanding GPR35's role in physiology and its potential as a drug target (Thimm et al., 2013).
Antibacterial Activity : Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which share a similar chemical structure with the compound , were synthesized and evaluated for their antibacterial activity against various bacterial strains (Čačić et al., 2006).
Chemical and Physical Properties
- Structural Analysis and Properties : Investigations into similar compounds, such as 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, offer insights into their molecular structures and properties, which are fundamental for their application in scientific research (Wen et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "6-bromo-4-hydroxycoumarin", "3-bromopropionic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with 3-bromopropionic acid in the presence of sodium hydroxide to form 3-(4-hydroxy-3-coumarinyl)propanoic acid.", "Step 2: 3-(4-hydroxy-3-coumarinyl)propanoic acid is reacted with 6-bromo-4-hydroxycoumarin in the presence of hydrochloric acid to form 3-(6-bromo-4-oxo-4H-chromen-3-yl)propanoic acid.", "Step 3: The crude product is purified by recrystallization from ethanol and diethyl ether.", "Step 4: The purified product is dissolved in chloroform and washed with sodium bicarbonate and water.", "Step 5: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "Step 6: The residue is dissolved in acetone and precipitated with diethyl ether to obtain the final product as a white solid.", "Step 7: The product is dried under vacuum and characterized by various spectroscopic techniques." ] } | |
CAS番号 |
870703-98-3 |
分子式 |
C12H9BrO4 |
分子量 |
297.10 g/mol |
IUPAC名 |
3-(7-bromo-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C12H9BrO4/c13-8-2-3-9-10(5-8)17-6-7(12(9)16)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |
InChIキー |
APDLNZPLTAFXMY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)CCC(=O)O |
正規SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)CCC(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



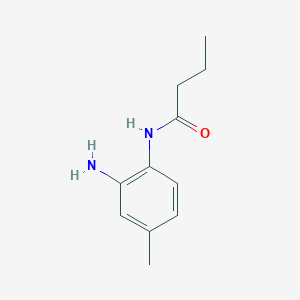
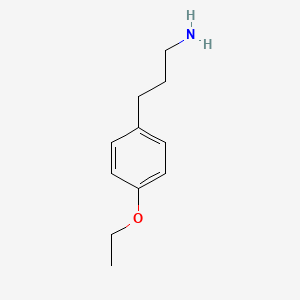


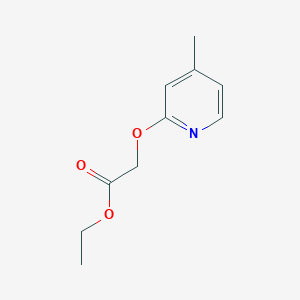
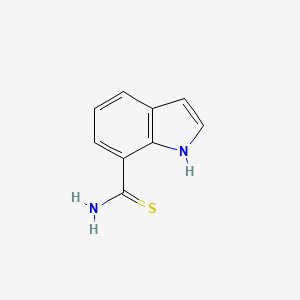
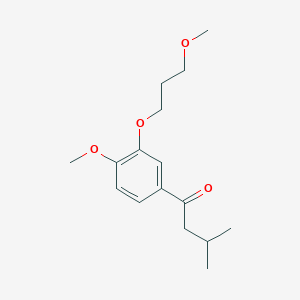
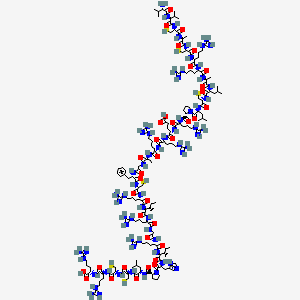
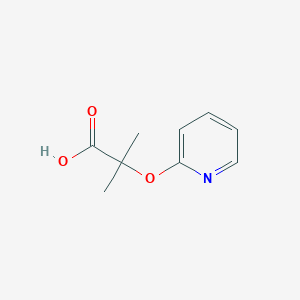
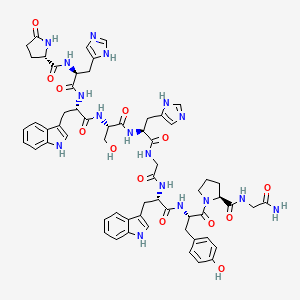
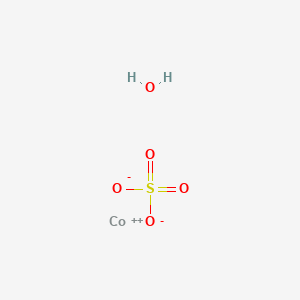
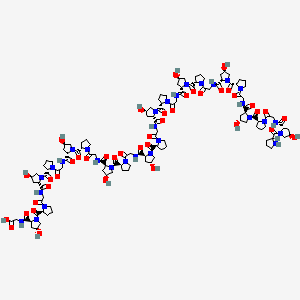
![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)
